molecular formula C12H10FNO B1629600 2-(3-Fluorophenyl)-5-(hydroxymethyl)pyridine CAS No. 887974-66-5

2-(3-Fluorophenyl)-5-(hydroxymethyl)pyridine

Cat. No.: B1629600
CAS No.: 887974-66-5
M. Wt: 203.21 g/mol
InChI Key: ISRNPAKQMAALGU-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-5-(hydroxymethyl)pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds This compound features a pyridine ring substituted with a fluorophenyl group at the second position and a hydroxymethyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-5-(hydroxymethyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and 2-bromopyridine.

    Grignard Reaction: 3-Fluorobenzaldehyde is reacted with a Grignard reagent, such as phenylmagnesium bromide, to form the corresponding alcohol.

    Bromination: The alcohol is then brominated to introduce a bromine atom at the desired position.

    Coupling Reaction: The brominated intermediate is coupled with 2-bromopyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to improve yield and purity. This includes the use of high-purity starting materials, precise control of reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-5-(hydroxymethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(3-Fluorophenyl)-5-formylpyridine or 2-(3-Fluorophenyl)-5-carboxypyridine.

    Reduction: Formation of this compound or 2-(3-Fluorophenyl)-5-(aminomethyl)pyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluorophenyl)-5-(hydroxymethyl)pyridine has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industry: Used in the development of advanced materials and chemical intermediates for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-5-(hydroxymethyl)pyridine
  • 2-(3-Bromophenyl)-5-(hydroxymethyl)pyridine
  • 2-(3-Methylphenyl)-5-(hydroxymethyl)pyridine

Uniqueness

2-(3-Fluorophenyl)-5-(hydroxymethyl)pyridine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity and biological activity. Fluorine atoms can enhance metabolic stability, improve binding affinity, and alter the electronic properties of the molecule, making it a valuable compound for various applications.

Properties

IUPAC Name

[6-(3-fluorophenyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-11-3-1-2-10(6-11)12-5-4-9(8-15)7-14-12/h1-7,15H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRNPAKQMAALGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647019
Record name [6-(3-Fluorophenyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887974-66-5
Record name [6-(3-Fluorophenyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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